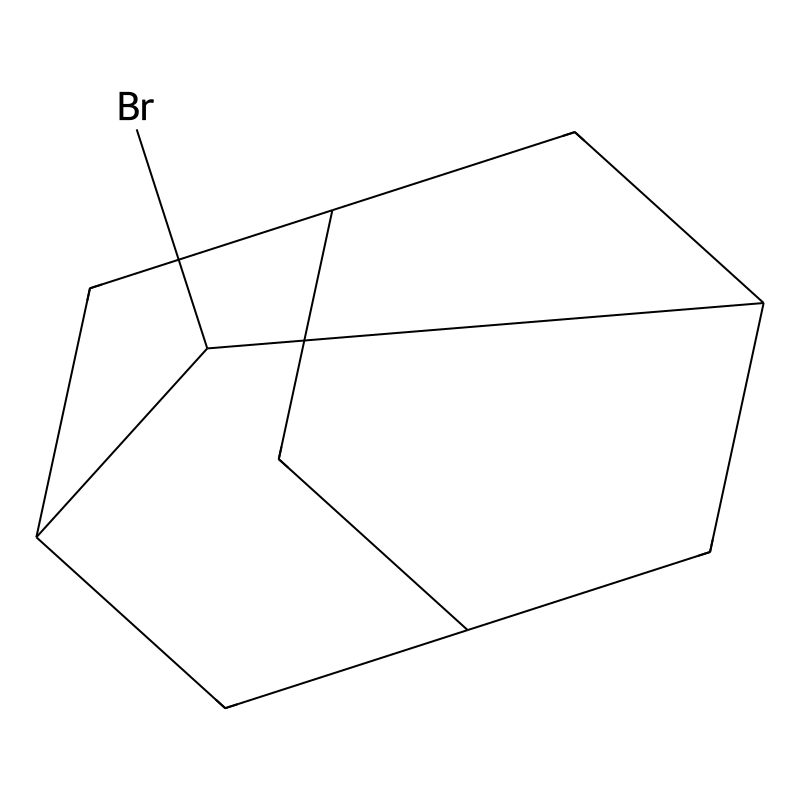2-Bromoadamantane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
One primary application of 2-bromoadamantane lies in organic synthesis, particularly as a starting material for the creation of more complex molecules. Its unique structure, containing a rigid adamantane core and a reactive bromine group, allows for controlled modification and introduction of various functionalities. For instance, research has demonstrated its use in the c-alkylation of phenol, a crucial step in the synthesis of various pharmaceuticals and industrial chemicals [].
2-Bromoadamantane is an organobromine compound with the molecular formula and a molecular weight of 215.13 g/mol. It is a derivative of adamantane, characterized by the substitution of a bromine atom at the second position of the adamantane framework. The compound typically appears as a white to almost white waxy solid and has a melting point ranging from 138°C to 144°C .
- Hydrolysis: The hydrolysis of 2-bromoadamantane can yield 2-hydroxyadamantane, which is an alcohol derivative.
- Reactions with Nucleophiles: It can react with nucleophiles, such as phenol, leading to the formation of para-adamantylphenol. This reaction highlights its reactivity as a tertiary alkyl bromide .
- Formation of Organometallic Compounds: While reluctant to form organometallic derivatives, it can react with certain metals (e.g., Rieke calcium) to produce organocalcium derivatives that behave similarly to Grignard reagents .
The synthesis of 2-bromoadamantane typically involves bromination reactions on adamantane. Common methods include:
- Electrophilic Bromination: This method involves treating adamantane with bromine in the presence of a solvent, leading to bromine substitution at the desired position.
- Radical Mechanisms: Utilizing radical initiators can also facilitate bromination under controlled conditions, allowing for selective substitution at the second position on the adamantane structure .
2-Bromoadamantane has applications primarily in research settings:
- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other functionalized adamantane derivatives.
- Research Tool: Due to its unique structure, it is often used in studies exploring reaction mechanisms and the development of new synthetic methodologies .
Several compounds share structural similarities with 2-bromoadamantane, primarily within the adamantane family and related derivatives. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromoadamantane | Bromine at position 1 | More reactive due to primary bromine |
| Adamantane | No halogen substituent | Base structure for many derivatives |
| Amantadine | Contains an amino group | Known antiviral properties |
| 2-Bromo-1-isopropyl-4-methylcyclohexane | Bromine at position 2 | Different ring structure |
| 1-Bromodecahydro-1,6-methanonaphthalene | Bromine attached to a bicyclic system | Distinct from adamantanes |
The uniqueness of 2-bromoadamantane lies in its specific positioning of the bromine atom which influences its reactivity and potential applications compared to other similar compounds.








